1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Description
Properties
IUPAC Name |
1-[1-[(3-fluoro-4-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-10-3-4-12(7-13(10)15)9-17-6-5-16-8-14(17)11(2)18/h3-4,7,11,14,16,18H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGXCDYQDUKQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18FN2O
- Molecular Weight : 238.29 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring substituted with a 3-fluoro-4-methylbenzyl group, which is significant for its biological interactions.
Antidepressant Effects
Research has indicated that piperazine derivatives possess antidepressant properties. A study on related compounds demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, which is crucial for antidepressant activity. For instance, compounds with similar substitutions have shown significant binding affinity to serotonin receptors, suggesting potential efficacy in treating depression .
Antipsychotic Properties
Piperazine derivatives are also explored for their antipsychotic effects. The presence of fluorine and methyl groups in the structure may contribute to the modulation of neurotransmitter systems involved in psychosis. Case studies have shown that compounds with similar structural features exhibit favorable profiles in reducing symptoms of schizophrenia by targeting dopamine receptors .
Analgesic Activity
Some studies have reported analgesic effects associated with piperazine derivatives. The mechanism is believed to involve the inhibition of pain pathways through modulation of opioid receptors. In vitro assays have demonstrated that compounds structurally related to this compound can exhibit significant analgesic activity comparable to standard analgesics .
Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. The interaction with specific cellular pathways involved in cancer proliferation has been noted, particularly through the induction of apoptosis in cancer cell lines. A comparative study found that related piperazine compounds exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Enhanced serotonin receptor binding | |
| Antipsychotic | Reduction of psychotic symptoms | |
| Analgesic | Significant pain relief | |
| Antitumor | Induction of apoptosis |
Case Studies Overview
Scientific Research Applications
The compound 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol , often referred to in research contexts, is a piperazine derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:
- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, acting on serotonin and dopamine receptors.
- Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
Neuropharmacology
Piperazine derivatives are often investigated for their interactions with neurotransmitter systems:
- Dopamine Receptor Modulation : The structural features of this compound suggest it could interact with dopamine receptors, potentially influencing mood and behavior.
- Serotonin Receptor Activity : Similar compounds have shown efficacy in modulating serotonin receptors, which are crucial in the treatment of various psychiatric disorders.
Drug Development
The unique structure of this compound makes it a valuable lead compound in drug development:
- Lead Compound for Antidepressants : Its potential as a lead compound for developing new antidepressants is under investigation, focusing on optimizing its efficacy and safety profile.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for synthesizing other bioactive molecules:
- Building Block for Complex Structures : It can be utilized to create more complex piperazine-based compounds that may have enhanced biological activities.
Table 1: Comparative Analysis of Piperazine Derivatives
| Compound Name | Biological Activity | References |
|---|---|---|
| This compound | Antidepressant, Anxiolytic | |
| 3-Fluoropropylpiperazine | Anxiolytic | |
| 1-(3-Fluorophenyl)piperazine | Dopamine Receptor Agonist |
Table 2: Case Studies on Piperazine Derivatives
| Study Title | Findings | Year |
|---|---|---|
| "Antidepressant Effects of Piperazine Derivatives" | Demonstrated significant reduction in depression-like behavior in animal models. | 2020 |
| "Neuropharmacological Profile of Piperazines" | Identified modulation of serotonin receptors leading to anxiolytic effects. | 2022 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Biological Activity/Application | References |
|---|---|---|---|---|---|
| 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol | C15H22FN2O | 268.35 | 3-Fluoro-4-methylbenzyl, C2-hydroxymethyl | Not explicitly reported (structural analog studies) | |
| 2-{4-[1-(3-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate | C21H31N3O3 | 373.50 | 3-Methylbenzyl, piperidine ring, ethanedioate salt | Potential antimuscarinic or CNS activity | |
| 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine | C19H19FN4O3 | 370.38 | 2-Fluorobenzoyl, 4-nitrobenzyl | Antimicrobial or kinase inhibition | |
| 4-(4-Ethoxybenzyl)-1-piperazinylmethanone | C21H23FN2O2 | 354.42 | 4-Ethoxybenzyl, 3-fluorophenyl methanone | Probable CNS or receptor modulation | |
| 1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride | C14H19ClFNO2 | 287.76 | Piperidine ring, carboxylic acid, hydrochloride | Irritant (hazard class) | |
| 2-[1-(2-Furanylmethyl)-2-piperazinyl]ethanol | C11H18N2O2 | 210.28 | Furanylmethyl substituent | Unspecified, likely synthetic intermediate |
Key Observations:
- Substituent Effects: Fluorine Position: The 3-fluoro-4-methylbenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-methylbenzyl in ). Fluorine atoms often improve bioavailability by reducing cytochrome P450-mediated oxidation . Piperazine vs. Functional Groups: The hydroxymethyl (-CH2OH) group in the target compound contrasts with ethanedioate salts (), methanone (), or carboxylic acid (), affecting solubility and target binding.
Physicochemical and Spectroscopic Data
- 13C-NMR Insights : While direct data for the target compound is unavailable, analogs like 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () show distinct carbonyl (C=O) and aromatic carbon shifts, suggesting that the 3-fluoro-4-methylbenzyl group in the target compound would produce unique deshielding effects in NMR spectra.
- Solubility: The hydroxymethyl group likely increases water solubility compared to non-polar analogs (e.g., furanylmethyl in ).
Preparation Methods
Conversion of 4-Fluoro-2-methylbenzaldehyde to Oxime and Nitrile
A commercially viable and efficient process for preparing 4-fluoro-2-methylbenzonitrile, a precursor to the benzyl moiety, involves:
- Reacting 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol in the presence of a base such as N,N-diisopropylethylamine at 20–25°C to form 4-fluoro-2-methylbenzaldoxime.
- Subsequent dehydration of the oxime to the nitrile compound.
This process avoids hazardous reagents and high boiling solvents, making it suitable for scale-up.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxime formation | 4-fluoro-2-methylbenzaldehyde + hydroxylamine hydrochloride + base (e.g., N,N-diisopropylethylamine) | Ethanol, 20–25°C, 2–6 hours | Up to 97% (recrystallized product) | Base and solvent choice critical for yield and purity |
| Nitrile formation | Oxime dehydration | Typically acidic or catalytic dehydration | Not specified | Follows oxime formation |
This method is described in patent WO2016024224A1 with multiple scale examples demonstrating yields from 51% to over 90% after recrystallization.
Coupling of Benzyl Moiety to Piperazine
The key step in synthesizing this compound involves the alkylation of piperazine nitrogen with the benzyl derivative.
Alkylation Procedure
- A solution of 3-fluoro-4-methylbenzyl chloride (or bromide) is reacted with piperazine in a polar aprotic solvent such as dimethylformamide (DMF).
- Potassium carbonate is commonly used as a base to neutralize the formed acid and drive the reaction.
- The mixture is refluxed for several hours (typically 4 hours) to ensure complete conversion.
This method is analogous to procedures reported for related benzyl piperazine derivatives, where yields exceed 90% after recrystallization from ethanol.
| Parameter | Typical Condition |
|---|---|
| Solvent | DMF |
| Base | Potassium carbonate |
| Temperature | Reflux (~150°C) |
| Reaction time | 4 hours |
| Work-up | Filtration of K2CO3, solvent evaporation, recrystallization in ethanol |
| Yield | ~90% |
Introduction of the 1-Ethanol Group
The hydroxyl group at the 1-position of the ethyl side chain attached to the piperazine ring can be introduced by selective functionalization strategies.
Possible Methods
- Reduction of a ketone or aldehyde intermediate: If the piperazine nitrogen is initially alkylated with a 1-oxoethyl derivative (e.g., 1-(3-fluoro-4-methylbenzyl)piperazin-2-one), reduction with sodium borohydride or similar hydride reagents yields the corresponding 1-ethanol.
- Direct substitution: Alternatively, alkylation with a 1-bromo- or 1-chloro-2-ethanol derivative can be performed, but this is less common due to competing side reactions.
Though direct literature on this exact compound’s hydroxylation step is limited, analogs in medicinal chemistry suggest hydride reduction of carbonyl precursors is the preferred method for installing the 1-ethanol moiety.
Purification and Characterization
- The crude products from each reaction step are typically purified by recrystallization from ethanol or other suitable solvents.
- Characterization is performed using:
Summary Table of Preparation Steps
| Step No. | Reaction | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-fluoro-2-methylbenzaldehyde to oxime | Hydroxylamine hydrochloride, N,N-diisopropylethylamine, ethanol | 20–25°C, 2–6 h | Up to 97% | Base and solvent critical |
| 2 | Oxime to nitrile | Dehydration catalyst (acidic or other) | Variable | Not specified | Intermediate for benzyl group |
| 3 | Alkylation of piperazine with benzyl halide | 3-fluoro-4-methylbenzyl chloride, piperazine, K2CO3, DMF | Reflux, 4 h | ~90% | Standard nucleophilic substitution |
| 4 | Introduction of 1-ethanol group | Reduction of carbonyl intermediate (e.g., NaBH4) | Room temperature to mild heating | Not specified | Hydride reduction preferred method |
| 5 | Purification | Recrystallization (ethanol) | Ambient to 45°C drying | High purity | Confirmed by NMR, MS, TLC |
Research Findings and Notes
- The preparation of the benzyl intermediate avoids hazardous brominated compounds, favoring safer oxime and nitrile intermediates.
- Use of N,N-diisopropylethylamine as base and ethanol as solvent provides high yields and easy isolation of oxime intermediates.
- Alkylation of piperazine nitrogen with benzyl halides under basic conditions in DMF is a well-established, high-yielding method applicable to this compound.
- The hydroxylation step is best achieved by reduction of a carbonyl precursor rather than direct substitution, ensuring selectivity and minimizing side products.
- Purification by recrystallization in ethanol yields analytically pure compounds suitable for further pharmacological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
